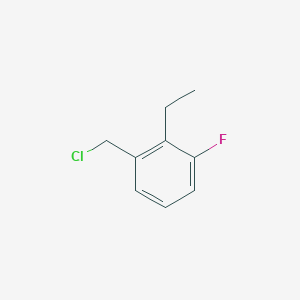![molecular formula C23H14O3S2 B13649037 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde): is a complex organic compound that features a biphenyl core substituted with formyl groups and thiophene-2-carbaldehyde units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent to introduce the formyl group . The biphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable linkages . It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment . Its unique structure allows for selective targeting of cancer cells and efficient generation of reactive oxygen species (ROS) under light irradiation.
Industry: In the industrial sector, the compound is used in the production of advanced materials with applications in electronics and optoelectronics. Its ability to form stable, conjugated systems makes it valuable for the development of high-performance electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its formyl and thiophene groups. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The thiophene rings contribute to the compound’s electronic properties, allowing it to act as a semiconductor. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to the generation of ROS and subsequent cell death in cancer cells .
Comparación Con Compuestos Similares
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but with a diphenylamino group instead of a biphenyl core.
Thiophene-2-carboxaldehyde: A simpler structure with only one formyl group and a thiophene ring.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) is unique due to its biphenyl core, which provides rigidity and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C23H14O3S2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
5-[3-(4-formylphenyl)-5-(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H14O3S2/c24-12-15-1-3-16(4-2-15)17-9-18(22-7-5-20(13-25)27-22)11-19(10-17)23-8-6-21(14-26)28-23/h1-14H |
Clave InChI |
OIKAXAIDUFVKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


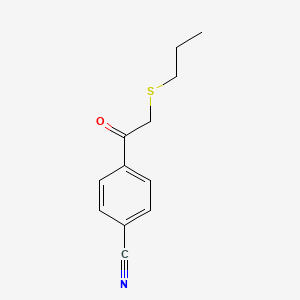

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

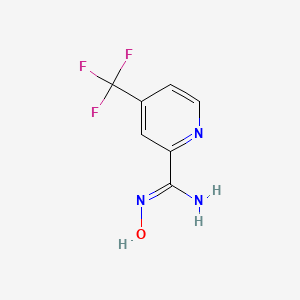
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

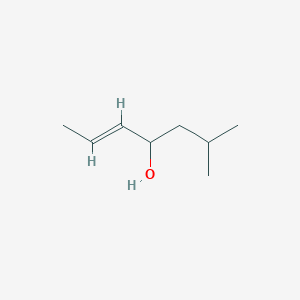
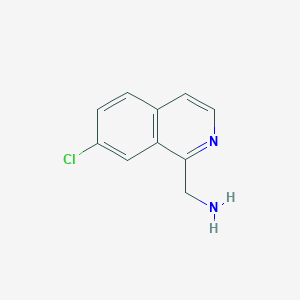

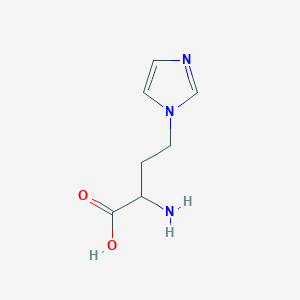
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
